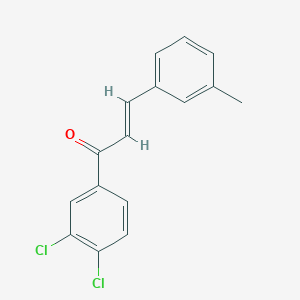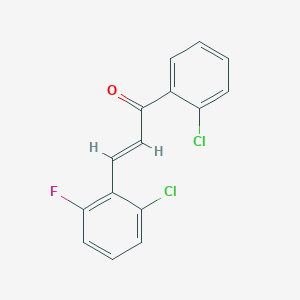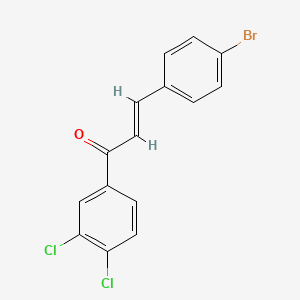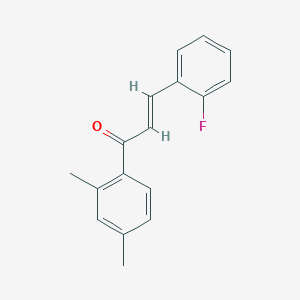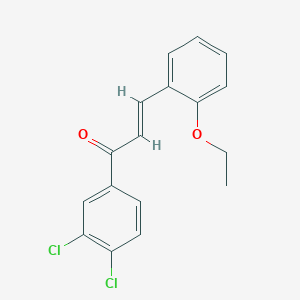
(2E)-1-(2,4-Dimethylphenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-1-(2,4-Dimethylphenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one, also known as DMPEP, is a synthetic compound that has been used in a variety of scientific research applications. It is an important compound in the field of organic chemistry due to its versatile reactivity and its ability to interact with other molecules. DMPEP has been studied for its ability to act as an enzyme inhibitor, a receptor agonist, and an antioxidant.
Applications De Recherche Scientifique
(2E)-1-(2,4-Dimethylphenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one has been used in a variety of scientific research applications. It has been studied for its ability to act as an enzyme inhibitor, a receptor agonist, and an antioxidant. It has been used to study the effects of oxidative stress, and has been used in research to study the effects of inflammation. It has also been used to study the effects of cancer and other diseases.
Mécanisme D'action
The mechanism of action of (2E)-1-(2,4-Dimethylphenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one is not fully understood, but it is believed to act as an enzyme inhibitor by binding to and inhibiting the activity of certain enzymes. It is also believed to act as a receptor agonist, meaning it can activate certain receptors in the body. Additionally, it is believed to act as an antioxidant, meaning it can scavenge free radicals and reduce oxidative damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2E)-1-(2,4-Dimethylphenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one are not fully understood. However, it has been studied for its ability to act as an enzyme inhibitor, a receptor agonist, and an antioxidant. It has also been studied for its ability to reduce inflammation and oxidative stress. Additionally, it has been studied for its potential to treat cancer and other diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using (2E)-1-(2,4-Dimethylphenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one in lab experiments is its ability to bind to and inhibit certain enzymes. This makes it an ideal compound for studying the effects of enzymes on biological systems. Additionally, it is relatively easy to synthesize and is relatively stable. However, there are some limitations to using (2E)-1-(2,4-Dimethylphenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one in lab experiments. It is not completely water-soluble, and it can be difficult to purify. Additionally, it is not very stable at high temperatures.
Orientations Futures
There are a number of potential future directions for research involving (2E)-1-(2,4-Dimethylphenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one. These include further research into its ability to act as an enzyme inhibitor, a receptor agonist, and an antioxidant. Additionally, further research could be done to study its potential to treat cancer and other diseases. Additionally, further research could be done to study the effects of (2E)-1-(2,4-Dimethylphenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one on inflammation and oxidative stress. Finally, further research could be done to study the effects of (2E)-1-(2,4-Dimethylphenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one on other biological systems.
Méthodes De Synthèse
(2E)-1-(2,4-Dimethylphenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one is synthesized through a reaction between 2,4-dimethylphenol and 4-ethoxyphenylprop-2-en-1-one. This reaction is catalyzed by an acid catalyst and is typically done in a solvent such as ethanol or methanol. The reaction is typically done at a temperature of 100-150°C, and the product is then purified by distillation.
Propriétés
IUPAC Name |
(E)-1-(2,4-dimethylphenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O2/c1-4-21-17-9-6-16(7-10-17)8-12-19(20)18-11-5-14(2)13-15(18)3/h5-13H,4H2,1-3H3/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLHVHCVHSLEKGL-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(2,4-Dimethylphenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

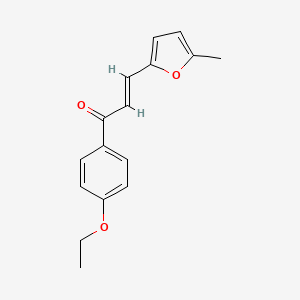



![(2E)-1-(2-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346472.png)
